molecular formula C14H14N2O2S B11726420 N'-[(4-methylphenyl)methylidene]benzenesulfonohydrazide

N'-[(4-methylphenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B11726420
M. Wt: 274.34 g/mol
InChI Key: QLNFPAAQLQIDCN-UHFFFAOYSA-N
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Description

N’-[(4-methylphenyl)methylidene]benzenesulfonohydrazide is a chemical compound with the molecular formula C14H14N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a sulfonohydrazide group attached to a benzene ring with a methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-methylphenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of N’-[(4-methylphenyl)methylidene]benzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methylphenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(4-methylphenyl)methylidene]benzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(4-methylphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory and anticancer effects. It may also induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Comparison with Similar Compounds

N’-[(4-methylphenyl)methylidene]benzenesulfonohydrazide can be compared with other similar compounds, such as:

    N’-[(4-chlorophenyl)methylidene]benzenesulfonohydrazide: Similar structure but with a chlorine substituent instead of a methyl group.

    N’-[(4-methanesulfonylphenyl)methylidene]benzenesulfonohydrazide: Contains a methanesulfonyl group, which alters its chemical properties and reactivity.

Properties

IUPAC Name

N-[(4-methylphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-12-7-9-13(10-8-12)11-15-16-19(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNFPAAQLQIDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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